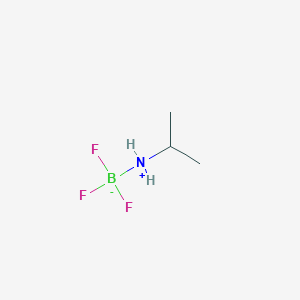
Boron, trifluoro(2-propanamine)-, (T-4)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boron, trifluoro(2-propanamine)-, (T-4)-, also known as trifluoro(2-propanamine)boron, is a chemical compound with the molecular formula C3H9BF3N. It is characterized by the presence of a boron atom bonded to three fluorine atoms and a 2-propanamine group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of boron, trifluoro(2-propanamine)-, (T-4)- typically involves the reaction of boron trifluoride with 2-propanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{BF}_3 + \text{C}_3\text{H}_9\text{N} \rightarrow \text{C}_3\text{H}_9\text{BF}_3\text{N} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. Industrial methods also incorporate purification steps to remove any impurities and ensure the quality of the final product .
化学反応の分析
Types of Reactions
Boron, trifluoro(2-propanamine)-, (T-4)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced boron-containing species.
Substitution: The trifluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boron oxides, while reduction can produce boron hydrides. Substitution reactions can lead to a variety of boron-containing compounds with different functional groups .
科学的研究の応用
Boron, trifluoro(2-propanamine)-, (T-4)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
作用機序
The mechanism by which boron, trifluoro(2-propanamine)-, (T-4)- exerts its effects involves interactions with molecular targets and pathways. The trifluoro group and the boron atom play crucial roles in these interactions. The compound can form complexes with various biomolecules, influencing their structure and function. These interactions can lead to changes in cellular processes and biochemical pathways .
類似化合物との比較
Similar Compounds
Boron, trifluoro(2-methyl-2-propanamine)-, (T-4)-: This compound has a similar structure but with a methyl group instead of a hydrogen atom on the 2-propanamine group.
Trifluoro(2-propanamine)boron: Another similar compound with slight variations in the chemical structure.
Uniqueness
Boron, trifluoro(2-propanamine)-, (T-4)- is unique due to its specific combination of a boron atom with trifluoro and 2-propanamine groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
特性
CAS番号 |
3776-04-3 |
|---|---|
分子式 |
C3H9BF3N |
分子量 |
126.92 g/mol |
IUPAC名 |
trifluoro-(propan-2-ylazaniumyl)boranuide |
InChI |
InChI=1S/C3H9BF3N/c1-3(2)8-4(5,6)7/h3H,8H2,1-2H3 |
InChIキー |
DNJHXGJLGUPXEO-UHFFFAOYSA-N |
正規SMILES |
[B-]([NH2+]C(C)C)(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


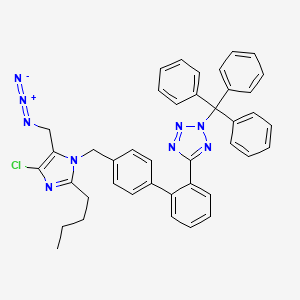
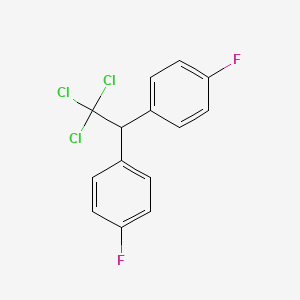
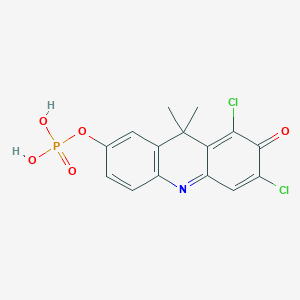
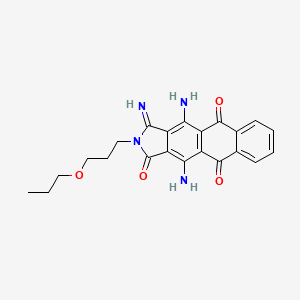
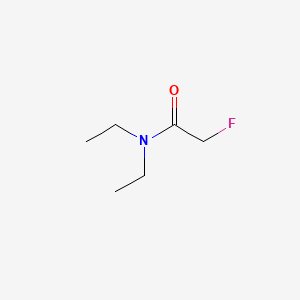
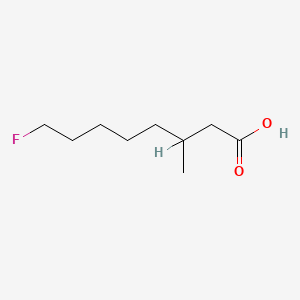

![Benzenesulfonic acid, 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt](/img/structure/B13419184.png)
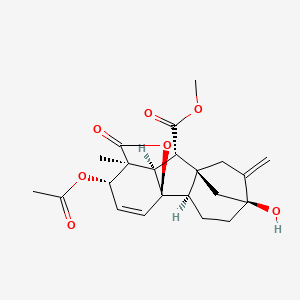

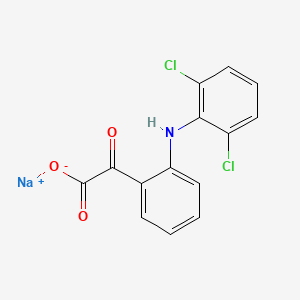
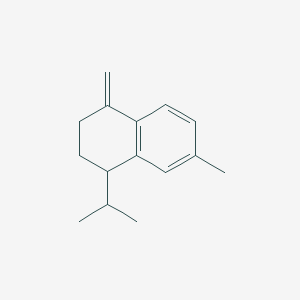
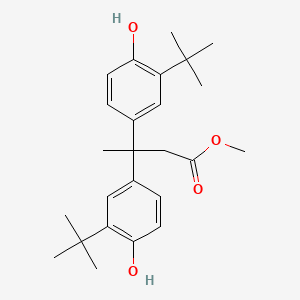
![(3aR,6S,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13419213.png)
